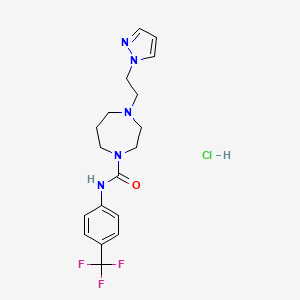
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClF3N5O and its molecular weight is 417.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a diazepane ring linked to a pyrazole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H15F3N2O2, with a molecular weight of approximately 360.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.
Table 1: Cytotoxicity Data of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal HEK-293T cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tubulin polymerization at the colchicine binding site on the tubulin protein. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells .
Pharmacokinetics
Preliminary studies on the pharmacokinetic profile of the compound suggest favorable absorption and distribution characteristics due to its lipophilic nature attributed to the trifluoromethyl group. In silico predictions indicate that it possesses drug-like properties, making it a candidate for further development .
Case Studies
In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, the compound exhibited promising results in inhibiting cancer cell growth and showed potential as a lead compound for further development in anticancer therapies .
科学研究应用
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various medical conditions, particularly in:
- CNS Disorders : Research indicates that compounds with similar structural motifs can exhibit neuroprotective effects. Studies have shown that diazepane derivatives may help in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Metabolic Disorders : The inhibition of specific enzymes related to metabolic syndrome has been a focus area. Similar compounds have demonstrated efficacy in managing type 2 diabetes and obesity by modulating insulin sensitivity and lipid metabolism .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting its potential as an antitumor agent. In vitro studies have shown promising results against breast and colon cancer cells, indicating a need for further exploration in vivo .
Agricultural Applications
There is emerging interest in utilizing pyrazole derivatives as fungicides and herbicides. The compound's structure suggests it may interact with specific biological pathways in plants, making it a candidate for crop protection agents .
Table 1: Summary of Research Findings on 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride
属性
IUPAC Name |
4-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O.ClH/c19-18(20,21)15-3-5-16(6-4-15)23-17(27)25-9-2-8-24(11-13-25)12-14-26-10-1-7-22-26;/h1,3-7,10H,2,8-9,11-14H2,(H,23,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLPEIVSSLVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCN3C=CC=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














